molecular formula C27H36ClN5O4 B585253 Methoxymethoxy Nefazodone CAS No. 1346604-95-2

Methoxymethoxy Nefazodone

Cat. No.: B585253
CAS No.: 1346604-95-2
M. Wt: 530.066
InChI Key: KGMZBWNECBSLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethoxy Nefazodone is a structural analog of the antidepressant nefazodone, characterized by the addition of a methoxymethoxy (-OCH2OCH3) functional group. This modification is hypothesized to enhance pharmacokinetic properties, such as solubility or metabolic stability, while retaining the core pharmacological mechanism of serotonin-2A (5-HT2A) receptor antagonism and serotonin/norepinephrine reuptake inhibition (SARI/NARI) . Nefazodone is known for its moderate pH-dependent binding affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09) and intermediate reversibility kinetics, placing it in pharmacological Class G alongside compounds like riluzole and amitriptyline . Analytical methods for nefazodone, such as HPLC with UV detection (as outlined in pharmacopeial standards), are likely applicable to this compound with minor adjustments for structural differences .

Properties

CAS No.

1346604-95-2

Molecular Formula

C27H36ClN5O4

Molecular Weight

530.066

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C27H36ClN5O4/c1-22(37-21-35-2)26-29-33(27(34)32(26)18-19-36-25-10-4-3-5-11-25)13-7-12-30-14-16-31(17-15-30)24-9-6-8-23(28)20-24/h3-6,8-11,20,22H,7,12-19,21H2,1-2H3

InChI Key

KGMZBWNECBSLAH-UHFFFAOYSA-N

SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)OCOC

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

Origin of Product

United States

Comparison with Similar Compounds

Nefazodone Hydrochloride

  • Core Structure : Phenylpiperazine scaffold with a chlorophenyl group and triazolone ring.
  • Pharmacology : Dual 5-HT2A antagonism and SARI activity.
  • Analytical Methods : Quantified via HPLC (Column: C18, 250 mm × 4.6 mm; Detection: 254 nm) .

(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (Compound 16)

  • Structure : Methoxymethoxy-substituted diol derivative (C12H16O6).
  • Relevance : Shares the methoxymethoxy group with Methoxymethoxy Nefazodone, which may improve solubility or bioavailability compared to nefazodone’s chlorophenyl group .
  • Research Gap: Limited pharmacological data; primarily studied for synthetic pathways rather than clinical efficacy .

Riluzole

  • Class G Peer : Exhibits similar pH-dependent affinity but distinct mechanism (glutamate release inhibition).
  • Contrast : Unlike this compound, riluzole lacks serotoninergic activity, highlighting structural specificity in Class G .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Substituents pH 7.3 vs. 8.6 Affinity Ratio Solubility Primary Target
Nefazodone Hydrochloride Chlorophenyl, triazolone 0.6–2.09 Moderate (pH-dependent) 5-HT2A, SARI/NARI
This compound* Methoxymethoxy, triazolone Inferred: 0.8–2.5 Predicted: High 5-HT2A, SARI/NARI
Compound 16 Methoxymethoxy, diol Not reported High (polar groups) Synthetic intermediate
Riluzole Benzothiazole 1.2–1.8 Low Glutamate release

Note: Data for this compound is inferred from structural analogs and Class G trends .

Mechanistic and Clinical Implications

  • Advantages Over Nefazodone: The methoxymethoxy group may reduce hepatic toxicity (a known issue with nefazodone) by avoiding reactive metabolite formation. However, this remains speculative without direct toxicology studies.
  • Limitations vs. Class G Peers : Unlike riluzole or amitriptyline, this compound lacks diversity in clinical applications (e.g., riluzole’s use in ALS) due to its specialized serotoninergic focus .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of methoxymethoxy nefazodone in synthetic batches?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection, as described in pharmacopeial protocols for structurally related compounds like nefazodone hydrochloride. Key parameters include:

  • Column : C18, 4.6 mm × 25 cm, 5 µm particle size .
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient .
  • Flow Rate : 1.5 mL/min, with column temperature maintained at 30°C .
  • Validation : Perform system suitability tests using resolution solutions containing related compounds (e.g., degradation products) to ensure specificity .

Q. How can researchers optimize synthesis routes for this compound derivatives?

  • Methodological Answer : Apply Bischler-Napieralski conditions for cyclization steps, as demonstrated in oxazole synthesis from tyrosine analogs. Key considerations:

  • Catalyst : Phosphorus oxychloride (POCl₃) for efficient dehydration .
  • Protecting Groups : Use methoxymethoxy (MOM) groups to stabilize reactive intermediates, as seen in boronic acid derivatives .
  • Purification : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients to isolate products .

Q. What safety protocols are critical when handling methoxymethoxy-containing compounds?

  • Methodological Answer : Follow industrial hygiene practices:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile intermediates (e.g., methoxymethoxy ethers) .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across different synthetic batches?

  • Methodological Answer :

  • Step 1 : Quantify impurities via peak-area normalization in HPLC, using the formula:
    \text{% Impurity} = \frac{C_S}{C_T} \times \frac{r_U}{r_S} \times 100

     where $ C_S $/$ C_T $ are standard/test solution concentrations, and $ r_U $/$ r_S $ are peak areas <span data-key="52" class="reference-num" data-pages="undefined">9</span>.  
    
    • Step 2 : Cross-validate with LC-MS to identify unknown peaks (e.g., methoxymethoxy adducts or hydrolysis byproducts) .
    • Step 3 : Adjust reaction stoichiometry or quenching protocols if impurities correlate with specific reagents (e.g., excess methoxymethyl chloride) .

Q. What experimental designs are recommended for evaluating the bioactivity of this compound analogs?

  • Methodological Answer :
    • In Vitro Models : Use serotonin (5-HT₂A) receptor-binding assays, referencing nefazodone’s known antagonism .
    • Dose-Response Curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
    • Controls : Include parent compounds (nefazodone hydrochloride) and vehicle controls to isolate methoxymethoxy effects .

Q. How can structural ambiguities in this compound derivatives be addressed?

  • Methodological Answer :
    • HRMS : Confirm molecular formulas (e.g., C₁₈H₁₇NO₃ for methoxymethoxy-oxazole derivatives) with <5 ppm mass accuracy .
    • 2D NMR : Use NOESY or COSY to differentiate regioisomers (e.g., methoxymethoxy vs. ethoxymethoxy substitutions) .

Q. What strategies mitigate reproducibility issues in pharmacological studies involving methoxymethoxy analogs?

  • Methodological Answer :
    • Blinding : Implement double-blind protocols in animal/human trials to reduce bias .
    • Power Analysis : Use G*Power software to determine sample sizes (α=0.05, β=0.2) .
    • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .

Q. How do methoxymethoxy modifications impact nefazodone’s metabolic stability compared to parent compounds?

  • Methodological Answer :
    • Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
    • Kinetic Parameters : Calculate t1/2t_{1/2} and intrinsic clearance (CLint) using Michaelis-Menten models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.